molecular formula C9H13NO2 B3306408 2-(1-Aminoethyl)-4-methoxyphenol CAS No. 926271-13-8

2-(1-Aminoethyl)-4-methoxyphenol

Cat. No.: B3306408
CAS No.: 926271-13-8
M. Wt: 167.2 g/mol
InChI Key: IZKMMTUNVKTMBW-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-methoxyphenol is a phenolic derivative featuring a methoxy group at the para position (C4) and a 1-aminoethyl substituent at the ortho position (C2) on the benzene ring. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its chiral center (from the 1-aminoethyl group) and reactive functional groups (amine and phenol). It is marketed by CymitQuimica at a high price (€1,107.00/g), indicating its niche applications and synthetic complexity .

Properties

IUPAC Name

2-(1-aminoethyl)-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKMMTUNVKTMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-methoxyphenol and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

    Procedure: The 4-methoxyphenol is dissolved in the solvent, and the base is added to the solution. The 2-bromoethylamine is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The aminoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can lead to the replacement of the methoxy group with a different substituent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethyl sulfoxide or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(1-Aminoethyl)-4-methoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-methoxyphenol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the methoxy group may enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity.

    Receptors: It may bind to receptors, modulating their signaling pathways and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table summarizes key differences between 2-(1-Aminoethyl)-4-methoxyphenol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Uses Key Properties
This compound Not provided C₉H₁₃NO₂ 167.21 (free base) Methoxy (C4), 1-Aminoethyl (C2) Specialized synthesis (e.g., chiral intermediates) Chiral center, reactive amine/phenol groups; high cost
4-(2-Aminoethyl)-2-methoxyphenol HCl 554-52-9 C₉H₁₃NO₂·HCl 203.67 Methoxy (C2), 2-Aminoethyl (C4) Laboratory chemicals, substance manufacturing Hydrochloride salt form; standard lab safety protocols apply
p-Methoxyphenol (4-Methoxyphenol) 150-76-5 C₇H₈O₂ 124.14 Methoxy (C4) Antioxidant, polymer stabilizer, cosmetics Lacks aminoethyl group; lower reactivity; established industrial applications
3-Methoxy-4-hydroxyphenethylamine 554-52-9* C₉H₁₃NO₂ 167.21 Methoxy (C3), Hydroxy (C4) Neurotransmitter analog (e.g., 3-MT metabolite) Bioactive properties; potential neurochemical research applications
Key Observations:

Substituent Position Effects: The position of the methoxy and aminoethyl groups significantly alters reactivity and applications. For example:

  • This compound’s ortho-aminoethyl group introduces chirality, making it valuable in asymmetric synthesis.
  • 4-(2-Aminoethyl)-2-methoxyphenol (CAS 554-52-9) is a structural isomer with reversed substituent positions, sold as a hydrochloride salt for general lab use . p-Methoxyphenol lacks the aminoethyl group, resulting in simpler antioxidant properties .

Chirality and Enantiomer Considerations: The 1-aminoethyl group in this compound creates a chiral center. While enantiomer-specific data for this compound is unavailable, methodologies like Rogers’s η parameter (for enantiomorph-polarity estimation) could theoretically apply to resolve its stereochemistry .

Physicochemical Properties: The hydrochloride salt form (CAS 554-52-9) enhances stability and solubility in polar solvents compared to the free base. p-Methoxyphenol’s lower molecular weight and lack of an amine group make it more volatile and less reactive in nucleophilic reactions.

Biological Activity

2-(1-Aminoethyl)-4-methoxyphenol, also known as L-tyrosine methyl ester, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and an aminoethyl side chain, contributing to its unique biological activity. The molecular formula is C10H15NO2C_{10}H_{15}NO_2, and it has a molecular weight of approximately 181.24 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenges free radicals, which may contribute to its protective effects against various diseases linked to oxidative stress.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against several pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It is thought to enhance the levels of neurotransmitters like dopamine and norepinephrine, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease. Animal studies have indicated that it may improve cognitive function and reduce neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, enhancing synaptic transmission.
  • Cell Signaling Pathways : It can influence various signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated significant free radical scavenging activity with an IC50 value of 25 µM.
Antimicrobial Test Showed inhibition zones of 15 mm against E. coli at a concentration of 100 µg/mL.
Neuroprotective Assessment Improved cognitive scores in mice models treated with the compound compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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